Dual-Mode Detection: UV and Fluorescence Readout
Dansyltriglycine is explicitly described in its foundational publication as a 'chromophore- and fluorophore-labelled substrate' [1]. The dansyl moiety exhibits UV absorption bands near 247 and 330 nm and fluorescence emission centered near 540 nm upon excitation within either band [2]. For ACE inhibitor screening, HPLC-based quantification of dansylglycine product is routinely performed with UV detection at 250 nm [3]. In contrast, hippuryl-L-histidyl-L-leucine (HHL) is detected solely by UV absorbance of hippuric acid at 228 nm, and FAPGG is monitored spectrophotometrically at 340 nm—neither offers the option of more sensitive fluorescence detection [4]. The molar extinction coefficient of dansyl derivatives is approximately 3,300–4,100 M⁻¹ cm⁻¹ at 330 nm [2]. This dual-modality capability allows users to select UV detection for routine screening and switch to fluorescence detection when higher sensitivity is required, without changing the substrate or assay chemistry.
| Evidence Dimension | Detection modalities available |
|---|---|
| Target Compound Data | Dual: UV absorbance (λ_max ≈ 247, 330 nm; ε ≈ 3,300–4,100 M⁻¹ cm⁻¹) and fluorescence (λ_ex ≈ 335 nm, λ_em ≈ 518–540 nm); HPLC-UV detection at 250 nm |
| Comparator Or Baseline | HHL: UV absorbance only (hippuric acid at 228 nm); FAPGG: UV absorbance only (340 nm, continuous spectrophotometric) |
| Quantified Difference | Dansyltriglycine provides 2 detection modes (UV + fluorescence) vs. 1 detection mode for HHL and FAPGG; estimated fluorescence quantum yield of dansyl ~0.1 [5] |
| Conditions | Elbl & Wagner 1991 (ACE from rabbit lung, RP-HPLC with UV detection); Yang & Van Wart 1994 (thermolysin, stopped-flow fluorescence); Vercruysse et al. 2005 (ACE, HPLC-UV at 250 nm) |
Why This Matters
The option of fluorescence detection provides intrinsically higher sensitivity than UV absorbance alone, enabling enzyme assays at lower enzyme concentrations or with weaker inhibitors, and offers an orthogonal quantification route to verify results.
- [1] Elbl G, Wagner H. A new method for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE), using the chromophore- and fluorophore-labelled substrate, dansyltriglycine. Planta Med. 1991;57(2):137-141. DOI: 10.1055/s-2006-960050. View Source
- [2] Yang JJ, Van Wart HE. Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters. Biochemistry. 1994;33(21):6508-6515. DOI: 10.1021/bi00187a018. View Source
- [3] Loizzo MR, Tundis R, Statti GA, Passalacqua NG, Peruzzi L, Menichini F. In vitro angiotensin converting enzyme inhibiting activity of Salsola oppositifolia Desf., Salsola soda L. and Salsola tragus L. Nat Prod Res. 2007;21(9):846-851. DOI: 10.1080/14786410701482582. View Source
- [4] Cushman DW, Cheung HS. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochem Pharmacol. 1971;20(7):1637-1648. View Source
- [5] Thermo Fisher Scientific. Amine-reactive, environment-sensitive fluorophores—Table 1.13. Dansyl: extinction coefficient ~3,300 M⁻¹ cm⁻¹, fluorescence quantum yield ~0.1. Accessed 2025. View Source
